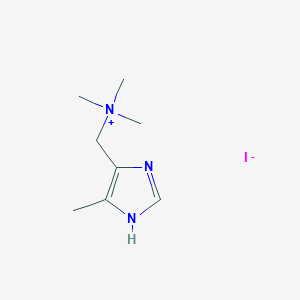
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide is a quaternary ammonium salt derived from imidazole. This compound is notable for its unique structure, which includes a positively charged nitrogen atom within the imidazole ring, making it a valuable compound in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide typically involves the methylation of 5-methyl-1H-imidazole. One common method is the reaction of 5-methyl-1H-imidazole with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{5-methyl-1H-imidazole} + \text{CH}_3\text{I} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the quaternary ammonium group remains relatively stable.
Common Reagents and Conditions:
Substitution: Reactions with silver nitrate to form the corresponding nitrate salt.
Oxidation: Use of oxidizing agents like hydrogen peroxide under mild conditions.
Major Products:
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Potential formation of imidazole N-oxides.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Acts as a model compound for studying the behavior of quaternary ammonium compounds in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide involves its interaction with negatively charged species due to its positive charge. This interaction can disrupt biological membranes or facilitate the transfer of ions across phases in chemical reactions. The molecular targets include cell membranes and various enzymes that interact with quaternary ammonium compounds.
Vergleich Mit ähnlichen Verbindungen
1-Methylimidazole: A precursor in the synthesis of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide.
Tetramethylammonium iodide: Another quaternary ammonium salt with similar properties but lacks the imidazole ring.
Uniqueness: this compound is unique due to the presence of the imidazole ring, which imparts additional chemical reactivity and biological activity compared to other quaternary ammonium salts.
This compound’s versatility and unique properties make it a valuable tool in various fields of research and industry.
Eigenschaften
CAS-Nummer |
88836-37-7 |
|---|---|
Molekularformel |
C8H16IN3 |
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
trimethyl-[(5-methyl-1H-imidazol-4-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C8H16N3.HI/c1-7-8(10-6-9-7)5-11(2,3)4;/h6H,5H2,1-4H3,(H,9,10);1H/q+1;/p-1 |
InChI-Schlüssel |
DMMJRSZZJPTYFU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(N=CN1)C[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















